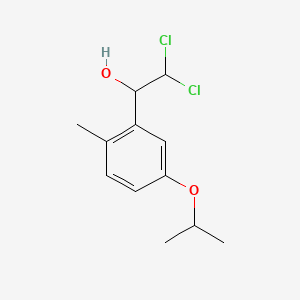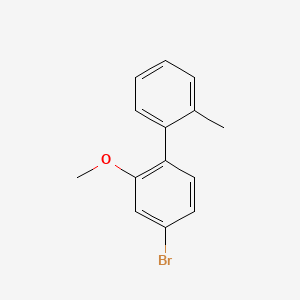
4-Bromo-2-methoxy-2'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 2’-position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For example, 4-bromo-2-methoxybenzene can be coupled with 2-methylphenylboronic acid under these conditions to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and bases is crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions similar to benzene. The presence of the bromine and methoxy groups can influence the reactivity and selectivity of these reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Cross-Coupling Reactions: Besides the Suzuki–Miyaura coupling, it can participate in other cross-coupling reactions such as the Stille and Negishi couplings.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve acidic or basic catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce carboxylic acids or aldehydes.
Applications De Recherche Scientifique
4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, its functional groups interact with reagents and catalysts to form new bonds and products. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4’-methoxy-1,1’-biphenyl: Similar structure but with the methoxy group at the 4’-position.
4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl: Similar structure but with the methyl group at the 4’-position.
2-Methoxy-4’-methyl-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
4-Bromo-2-methoxy-2’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its functional groups. The combination of bromine, methoxy, and methyl groups provides distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H13BrO |
|---|---|
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
4-bromo-2-methoxy-1-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13BrO/c1-10-5-3-4-6-12(10)13-8-7-11(15)9-14(13)16-2/h3-9H,1-2H3 |
Clé InChI |
UDDYCZMYSKJBPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)

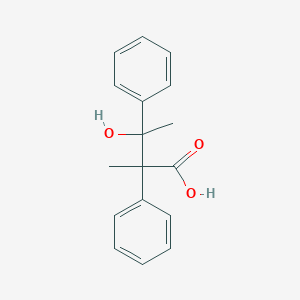
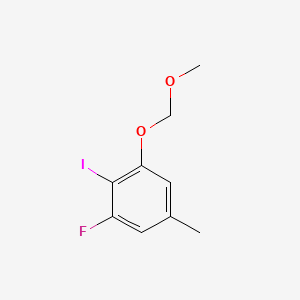
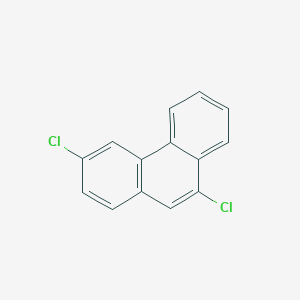

![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)



